5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Molecular Architecture and Stereochemical Configuration

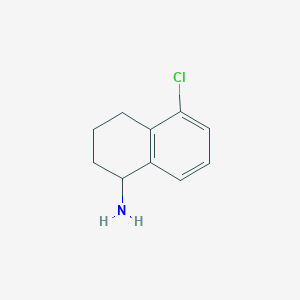

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₂ClN) features a bicyclic framework comprising a partially saturated naphthalene system. The molecule consists of a six-membered aromatic ring fused to a six-membered non-aromatic ring, with a chlorine substituent at the 5-position and a primary amine group at the 1-position (Figure 1). The molecular weight is 181.66 g/mol, with an exact mass of 181.066 Da.

The stereochemistry at the 1-position is critical, as the compound exhibits chirality. Enantiomers such as (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213364-80-7) and (R)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213589-52-6) have been synthesized and characterized. The spatial arrangement of substituents influences intermolecular interactions, as evidenced by differences in biological activity between enantiomers.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Chiral Centers | 1 (C1) |

| Topological Polar Surface Area | 26.02 Ų |

| LogP | 3.376 (hydrophobic character) |

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for this compound derivatives reveal a planar aromatic ring system with slight puckering in the saturated ring. For example, the hydrochloride salt of the (S)-enantiomer crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 5.066 Å, b = 12.775 Å, c = 12.587 Å, and β = 94.06°. The amine group forms hydrogen bonds with chloride ions, stabilizing the crystal lattice.

Conformational analysis shows the saturated ring adopts a chair-like geometry, minimizing steric strain between the chlorine substituent and adjacent hydrogen atoms. Torsional angles between the aromatic and non-aromatic rings range from 40° to 48°, as observed in structurally analogous compounds.

Key Crystallographic Features :

- Hydrogen Bonding : N–H···Cl interactions (2.89–3.12 Å).

- Packing Efficiency : π-π stacking between aromatic rings (3.8–4.2 Å interplanar distances).

- Thermal Motion : Anisotropic displacement parameters indicate rigid bicyclic framework but flexible amine group.

Comparative Analysis with Tetralin Amine Derivatives

Structural modifications at the 1- and 5-positions significantly alter physicochemical properties (Table 2). For instance:

The chlorine atom’s electronegativity increases the compound’s lipophilicity compared to methoxy-substituted analogs, making it more suitable for crossing lipid membranes. Steric effects from the 5-chloro substituent also hinder rotational freedom around the C1–N bond, stabilizing specific conformations critical for enantioselective reactions.

Electronic Effects :

Propriétés

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Hydrogenation of 5-Chloronaphthol Derivatives

One primary synthetic route to related tetrahydronaphthalene derivatives involves catalytic hydrogenation of 5-chloronaphthol to yield 5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, which can be further converted to the amine derivative through amination reactions. The hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst under controlled pressure and temperature conditions.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 5-Chloronaphthol → 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | Catalytic hydrogenation with Pd/C | Saturated ring system formation |

| 2 | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol → 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Amination (e.g., via substitution or reductive amination) | Requires further optimization |

This method is industrially scalable, often employing continuous flow reactors to improve yield and consistency.

Enzymatic Resolution and Stereoselective Synthesis

Enzymatic methods have been reported for the resolution of racemic tetrahydronaphthalen-1-amines, which can be adapted for the 5-chloro derivative. For example, ω-transaminase enzymes from Burkholderia vietnamiensis G4 catalyze the transamination of racemic amines in aqueous buffer at physiological pH and temperature, achieving enantiomeric enrichment.

| Parameter | Condition | Outcome |

|---|---|---|

| Enzyme | ω-Transaminase (Burkholderia vietnamiensis G4) | Enantioselective amination |

| Substrate concentration | 10 mM | Efficient conversion |

| Buffer | Phosphate buffer, pH 7.4 | Maintains enzyme activity |

| Temperature | 37 °C | Optimal for enzyme function |

| Time | 12 hours | Sufficient for resolution |

| Yield | Variable, up to 60% | Dependent on substrate and conditions |

This enzymatic approach is valuable for producing optically pure (R)- or (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.

Nucleophilic Substitution and Coupling Reactions

The amine can also be introduced via nucleophilic substitution on halogenated precursors or through coupling reactions with activated carboxylic acid derivatives. For example, coupling of 5-chloro-substituted tetrahydronaphthalene derivatives with amines in the presence of coupling agents like HBTU and bases such as tributylamine in anhydrous solvents (e.g., DMF) at room temperature yields amine-functionalized products with good yields (~70%).

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 5-Chloro-tetrahydronaphthalene carboxylic acid derivative + amine | HBTU, tributylamine, DMF, room temp, 4-5 h | 71.4% | Purification by column chromatography |

Stock Solution Preparation for Research Use

For experimental and biological studies, stock solutions of (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine are prepared at various concentrations using solvents such as DMSO, PEG300, Tween 80, and water in a stepwise manner to ensure solubility and clarity.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 5.5 |

| 5 mM | 5 | 1.1 |

| 10 mM | 10 | 0.55 |

Preparation involves dissolving the compound in DMSO first, followed by gradual addition of co-solvents with mixing and clarification steps to maintain solution clarity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation + Amination | 5-Chloronaphthol | Pd/C, H2; Amination reagents | Hydrogenation under pressure; amination step | Scalable; requires optimization |

| Enzymatic Resolution | Racemic amine | ω-Transaminase, PLP cofactor | Aqueous buffer, 37 °C, 12 h | Up to 60% yield; enantioselective |

| Coupling Reaction | Carboxylic acid derivative | HBTU, tributylamine, DMF | Room temp, 4-5 h | ~71% yield; purification needed |

| Reductive Amination (general) | 5-Chloro-tetrahydronaphthalen-1-one | Ammonia or amine, reducing agent | Mild conditions | Common in amine synthesis |

Research Findings and Considerations

- The catalytic hydrogenation route is well-established for related tetrahydronaphthalene derivatives and can be adapted for the chloro-substituted compound, but the amination step requires careful control to avoid side reactions.

- Enzymatic methods provide stereoselectivity, which is crucial for pharmaceutical applications where chirality affects biological activity.

- Coupling reactions using modern peptide coupling agents offer efficient routes to amine derivatives with good yields and purity, suitable for complex molecule synthesis.

- Solubility and formulation data are essential for biological testing and are well-documented for this compound, facilitating its use in research.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated amines.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be employed.

Major Products

Oxidation: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of this compound hydrochloride.

Substitution: Formation of 5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has shown potential in medicinal chemistry due to its structural properties that may contribute to biological activity. Its unique tetrahydronaphthalene framework combined with an amine functionality suggests possible therapeutic applications. Research indicates that compounds with similar structures often exhibit significant pharmacological effects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorophenyl)ethanamine | Chlorinated phenyl group | Antidepressant properties |

| 5-Methyl-1H-indole-3-carboxylic acid | Indole structure | Anticancer activity |

| 2-Amino-5-chlorobenzophenone | Benzophenone structure | Antimicrobial effects |

| 4-Chloroaniline | Simple aniline derivative | Wide-ranging biological activities |

The compound can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, enhancing its relevance in drug development and agricultural applications.

Optoelectronics and Photonics

The compound has been investigated for its potential use in optoelectronic applications. Specifically, (1R)-5-Chloro-1,2,3,4-tetrahydronaphthylamine hydrochloride has been explored as a nonlinear optical material. Research has demonstrated that single crystals of this compound can be grown using the slow solvent evaporation method. Characterization techniques such as Powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FT-IR) have been employed to assess the optical quality and properties of these crystals.

Key findings include:

- Bandgap Value : The optical bandgap is crucial for determining the material's suitability for various photonic applications.

- Second Harmonic Generation (SHG) : The efficiency of SHG conversion indicates potential for frequency doubling in laser applications.

- Laser Damage Threshold (LDT) : Evaluating the LDT helps assess the robustness of the material under high-intensity laser exposure.

These properties suggest that this compound could be beneficial in developing advanced photonic devices.

Materials Science

In materials science, the compound's ability to form high-quality single crystals makes it a candidate for research into terahertz pulse generation. Such materials are essential for applications in imaging and spectroscopy. The unique optical properties of these crystals allow for efficient terahertz pulse emission, which can be utilized in advanced communication technologies.

Case Study 1: Nonlinear Optical Applications

Research focused on the nonlinear optical characteristics of (1R)-5-Chloro-1,2,3,4-tetrahydronaphthylamine hydrochloride demonstrated promising results in SHG efficiency. The study utilized various characterization methods to confirm the material's suitability for optoelectronic devices.

A study analyzing the biological activity of compounds similar to this compound revealed significant antimicrobial and anticancer properties. These findings support further investigation into its potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Table 1: Key Halogen-Substituted Analogs

Key Observations :

- Chlorine vs. Bromine: Bromine substitution (e.g., 5-bromo analog) increases molecular weight significantly (262.58 g/mol vs.

- Dichloro Substitution : The 5,7-dichloro derivative (CAS 1199782-94-9) introduces a second chlorine, enhancing molecular weight (252.57 g/mol) and likely influencing electronic properties and steric interactions .

- Fluoro-Chloro Hybrid : The 5-chloro-6-fluoro analog (CAS 1781677-37-9) combines electronegative halogens, which may improve metabolic stability in drug design .

Enantiomeric Forms

Table 2: Enantiomeric Comparison

Key Observations :

- Enantiomers exhibit identical molecular formulas but differ in spatial arrangement, which can lead to divergent pharmacological profiles. For example, Sertraline Hydrochloride (a 3,4-dichlorophenyl-substituted tetrahydronaphthalenamine) demonstrates the importance of stereochemistry in serotonin reuptake inhibition .

Functionalized Derivatives

Table 3: N-Substituted Analogs

Key Observations :

- N,N-Dimethylation : Introduction of dimethyl groups (e.g., trans-4-cyclohexyl derivative) increases hydrophobicity, as evidenced by higher HPLC retention times (15.3–17.2 min) compared to unsubstituted analogs .

- Aryl Substituents : Bulky groups like biphenyl or chlorophenyl (e.g., trans-4-(2′-chlorophenyl) analog) result in oily physical states, suggesting reduced crystallinity .

Activité Biologique

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant biological activity. Its molecular structure features a chlorine atom at the 5-position of the tetrahydronaphthalene ring, which contributes to its pharmacological properties. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C₁₀H₁₃ClN

- Molecular Weight: Approximately 183.67 g/mol

- Chirality: Exists in two enantiomeric forms: (R)- and (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist depending on the biological context:

- Enzyme Interaction: It has been shown to inhibit certain GTPase activities, which are crucial for cellular processes such as endocytosis and intracellular trafficking .

- Receptor Modulation: The compound may modulate neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Biological Activities

The biological activities of this compound have been explored in several studies:

- Antidepressant Effects: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

- Antimicrobial Activity: Some research has indicated potential antimicrobial properties against specific bacterial strains, although further investigation is needed to confirm these effects.

- Neuroprotective Properties: Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis in vitro.

Case Study 1: GTPase Inhibition

In a study examining the effects of various tetrahydronaphthalene derivatives on dynamin I GTPase activity, this compound was found to inhibit the enzyme effectively at low micromolar concentrations. This inhibition is believed to disrupt vesicle trafficking in cells, which could have implications for diseases characterized by dysfunctional endocytosis .

Case Study 2: Antidepressant-Like Effects

A behavioral study using rodent models demonstrated that administration of (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine resulted in reduced immobility time in the forced swim test—a common measure of antidepressant efficacy. The mechanism was hypothesized to involve modulation of serotonergic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine substitution at the 5-position | Potentially different biological activity due to fluorine's electronegativity |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine substitution instead of chlorine | May exhibit different reactivity patterns and biological effects |

| 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine at position 6 | Altered interaction profiles compared to the target compound |

Research Findings and Future Directions

Current research highlights the need for further studies to fully elucidate the mechanisms through which this compound exerts its biological effects. Specific areas for future research include:

- Detailed Pharmacokinetics: Understanding absorption rates and metabolic pathways.

- In Vivo Studies: Conducting more comprehensive animal studies to assess therapeutic potential.

- Mechanistic Studies: Investigating specific molecular interactions and pathways involved in its pharmacological effects.

Q & A

Basic Research Questions

Q. How can the structure of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine be confirmed experimentally?

- Methodological Answer : Use spectroscopic techniques such as ¹H/¹³C NMR to analyze proton and carbon environments, particularly the aromatic/amine regions. Mass spectrometry (MS) can confirm molecular weight (e.g., molecular ion peak at m/z 183.68 for the hydrochloride form ). Elemental analysis (C, H, N, Cl) aligns with the molecular formula C₁₀H₁₃ClN. For crystalline derivatives (e.g., hydrochloride salts), X-ray crystallography provides definitive structural confirmation .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines : use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a tightly sealed, dry, ventilated container away from oxidizing agents. Incompatibilities may include strong acids/bases; consult SDS for reactivity data. Emergency measures (e.g., eye rinsing with water for 15 minutes) should be pre-established .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common approach involves reductive amination of 5-chloro-1-tetralone using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloromethane (DCM) with a catalytic acid (e.g., acetic acid) . Alternative methods may include Buchwald–Hartwig amination for introducing substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typical .

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound’s synthesis be resolved?

- Methodological Answer : Perform factorial design experiments to isolate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design could test DCM vs. THF, room temperature vs. 0°C, and Na(OAc)₃BH vs. NaBH₄. Statistical analysis (ANOVA) identifies significant factors. Cross-validate with kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents at the tetralin ring (e.g., halogenation at position 5) or modify the amine group (e.g., acylation with propionyl chloride). Test derivatives for biological activity (e.g., antimicrobial assays, receptor binding). Use QSAR modeling to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends. Prioritize analogs with enhanced logP values for membrane permeability .

Q. How can purification challenges due to byproducts (e.g., diastereomers) be addressed?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) or recrystallization using polar aprotic solvents (e.g., acetone/water mixtures). For diastereomeric separation, leverage differences in solubility via pH adjustment (amine protonation). HPLC-MS monitors purity (>98%) and identifies contaminants .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Investigate leaving group ability (e.g., Cl⁻ vs. Br⁻) using kinetic isotope effects (KIE) or DFT calculations. Conduct competition experiments between 5-chloro and 5-bromo analogs. Spectroscopic trapping of intermediates (e.g., nitroso derivatives) clarifies reaction pathways. Solvent effects (polar aprotic vs. protic) on transition states can be modeled computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.